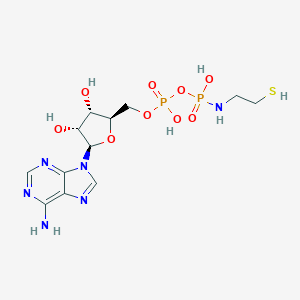
Ameda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ameda is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it an attractive candidate for use in several scientific studies. In
作用機序
The mechanism of action of Ameda is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria.
生化学的および生理学的効果
Ameda has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Ameda has also been found to have analgesic effects, reducing pain in animal models.
実験室実験の利点と制限
One advantage of using Ameda in lab experiments is its stability. Ameda is stable under a wide range of conditions, making it easy to handle and store. Another advantage is its low toxicity, making it safe to use in experiments. However, one limitation of using Ameda is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of Ameda. One potential direction is the development of new formulations of Ameda that improve its solubility in water. Another direction is the study of Ameda's effects on other diseases, such as neurodegenerative diseases. Finally, the development of Ameda-based therapies for cancer and inflammatory diseases is an area of active research.
In conclusion, Ameda is a synthetic compound that has potential applications in several scientific fields. Its unique properties make it an attractive candidate for further study. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ameda have been discussed in this paper. Further research is needed to fully understand the potential of Ameda in scientific research.
合成法
Ameda is synthesized through a multistep process that involves the reaction of several chemicals. The synthesis starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-aminoethanol to form the intermediate benzoyl ethyleneimine. Finally, the benzoyl ethyleneimine is reacted with sodium hydroxide to produce Ameda.
科学的研究の応用
Ameda has been found to have potential applications in several scientific fields. It has been studied for its antitumor, antiviral, and antibacterial properties. Ameda has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
108490-60-4 |
|---|---|
製品名 |
Ameda |
分子式 |
C12H20N6O9P2S |
分子量 |
486.34 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-N-(2-sulfanylethyl)phosphonamidic acid |
InChI |
InChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
FPIGRWUROXHTJS-WOUKDFQISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N |
同義語 |
AMEDA P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



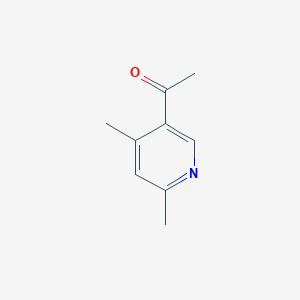
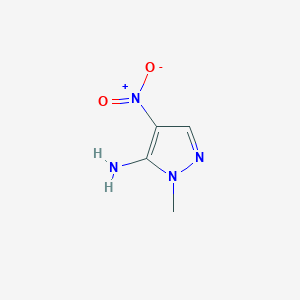
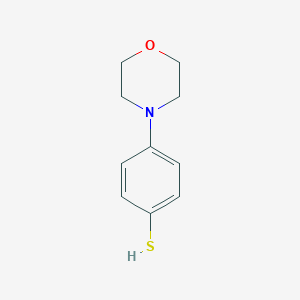
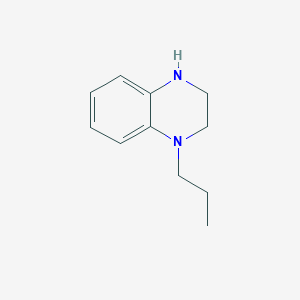
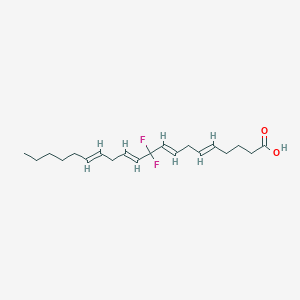
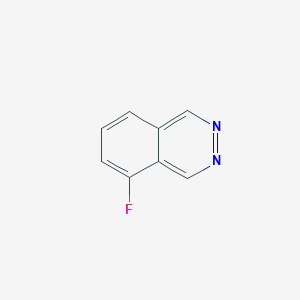
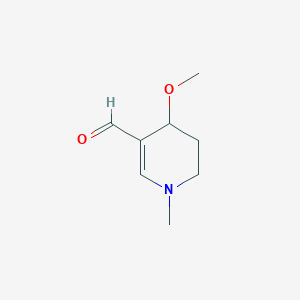
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
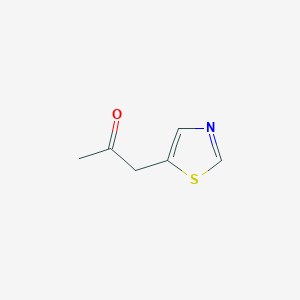
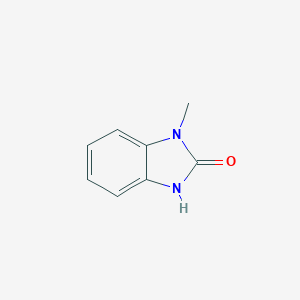
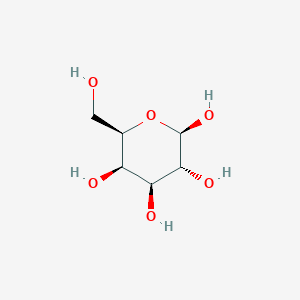
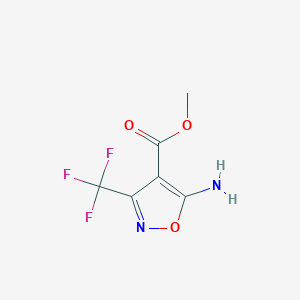
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)